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Compound of Interest

Compound Name: BSJ-02-162

Cat. No.: B12408806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BSJ-02-162 is a potent, bifunctional small molecule known as a proteolysis-targeting chimera

(PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and

Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This technical guide

provides an in-depth overview of the physicochemical properties of BSJ-02-162, along with

detailed experimental protocols and a visualization of its mechanism of action. This information

is intended to support researchers in the fields of oncology, cell biology, and drug discovery.

Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its biological

activity, pharmacokinetic profile, and formulation development. Below is a summary of the

known properties of BSJ-02-162.

Quantitative Data Summary
The following tables summarize the key physicochemical parameters for BSJ-02-162 and its

constituent components, the CDK4/6 inhibitor palbociclib and the E3 ligase ligand

pomalidomide.

Table 1: General Physicochemical Properties of BSJ-02-162
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Property Value Source/Method

Molecular Formula C₄₃H₄₉N₁₁O₇ ---

Molecular Weight 831.92 g/mol [1]

CAS Number 2139329-47-6 [1]

Appearance Solid [1]

Color Light yellow to yellow [1]

Calculated logP 3.09 [2]

Table 2: Solubility of BSJ-02-162

Solvent Solubility
Concentration
(mM)

Notes

DMSO 25 mg/mL 30.05

May require

sonication.

Hygroscopic DMSO

can impact solubility;

use freshly opened

solvent.[1]

Table 3: Physicochemical Properties of Constituent Moieties
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Property Palbociclib Pomalidomide

Molecular Formula C₂₄H₂₉N₇O₂ C₁₃H₁₁N₃O₄

Molecular Weight 447.53 g/mol 273.24 g/mol [3]

pKa
7.4 (piperazine N), 3.9

(pyridine N)[4][5]
Not available

logP (at pH 7.4) 0.99[4] Not available

Aqueous Solubility

pH-dependent: >0.7 mg/mL

(pH ≤ 4.3) to <0.002 mg/mL

(pH 9.0)[4]

~0.01 mg/mL[3]

DMSO Solubility Not specified ~15 mg/mL[6]

Mechanism of Action: A Signaling Pathway
BSJ-02-162 functions as a PROTAC, inducing the degradation of CDK4 and CDK6. It consists

of a ligand for CDK4/6 (derived from palbociclib) and a ligand for the E3 ubiquitin ligase

Cereblon (CRBN) (derived from thalidomide), connected by a chemical linker.[7] This

bifunctional nature allows BSJ-02-162 to bring CDK4/6 into close proximity with CRBN, leading

to the ubiquitination and subsequent proteasomal degradation of the kinases.[8] The

degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), which

in turn keeps the E2F transcription factor sequestered, leading to G1 cell cycle arrest.[8]
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Caption: Mechanism of action of BSJ-02-162.
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Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The

following sections describe standard protocols for key parameters.

Determination of Aqueous Solubility (Shake-Flask
Method)
This protocol outlines the equilibrium solubility determination using the widely accepted shake-

flask method.

Preparation of Saturated Solution:

Add an excess amount of BSJ-02-162 to a known volume of the desired aqueous buffer

(e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

Ensure a sufficient excess of solid material remains to maintain saturation.

Equilibration:

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic

stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation:

After equilibration, separate the undissolved solid from the saturated solution. This is

typically achieved by centrifugation followed by filtration through a chemically inert filter

(e.g., 0.22 µm PVDF or PTFE syringe filter) that does not bind the compound.

Quantification:

Determine the concentration of BSJ-02-162 in the clear filtrate using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Prepare a standard curve with known concentrations of BSJ-02-162 to quantify the

amount in the saturated solution.

Data Reporting:
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Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g.,

mM or µM) at the specified temperature and pH.

Add excess BSJ-02-162
to aqueous buffer

Agitate at constant
temperature (24-72h)

Equilibration

Centrifuge and filter
to separate solid

Phase Separation

Quantify concentration
in filtrate via HPLC

Analysis

Report solubility
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Final Result

Click to download full resolution via product page

Caption: Experimental workflow for solubility determination.

Determination of Octanol-Water Partition Coefficient
(logP)
The shake-flask method is also the standard for experimental logP determination.

Preparation of Phases:

Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-

octanol by mixing them and allowing the phases to separate.
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Partitioning:

Dissolve a known amount of BSJ-02-162 in one of the pre-saturated phases.

Mix equal volumes of the n-octanol and aqueous phases in a sealed container.

Shake the mixture for a defined period (e.g., 1-2 hours) to allow for partitioning of the

compound between the two phases.

Allow the phases to separate completely, which can be aided by centrifugation.

Quantification:

Carefully sample an aliquot from both the n-octanol and the aqueous layers.

Determine the concentration of BSJ-02-162 in each phase using a suitable analytical

method like HPLC-UV.

Calculation:

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] /

[Concentration in aqueous phase]

The logP is the base-10 logarithm of P: logP = log₁₀(P)

Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common method for determining the ionization constants (pKa) of a

compound.

Sample Preparation:

Dissolve an accurately weighed amount of BSJ-02-162 in a suitable solvent system. For

compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may

be necessary.

Titration:
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Calibrate a pH meter with standard buffers.

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH), adding the titrant in small, precise increments.

Record the pH of the solution after each addition of the titrant, allowing the reading to

stabilize.

Data Analysis:

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

The pKa value corresponds to the pH at the half-equivalence point, which is the point

where half of the acidic or basic functional group has been neutralized. This can be

determined from the inflection point of the first derivative of the titration curve.

Storage and Handling
Proper storage is crucial to maintain the integrity of BSJ-02-162.

Solid Form: Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at

-80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Conclusion
This technical guide provides a comprehensive summary of the known physicochemical

properties of BSJ-02-162, a potent CDK4/6 degrader. The provided data and experimental

protocols are intended to facilitate further research and development of this and similar

molecules. Understanding these fundamental properties is a critical step in translating

promising research compounds into effective therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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